molecular formula C30H46O4 B12437069 (E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid

(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid

Cat. No.: B12437069
M. Wt: 470.7 g/mol
InChI Key: VEPCBVRKVVOSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0{1,3.0{3,8.0^{12,16]octadecanyl]hept-2-enoic acid is a complex organic compound with a unique structure. This compound is characterized by its intricate pentacyclic framework and multiple chiral centers, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of (E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0{1,3.0{3,8.0^{12,16]octadecanyl]hept-2-enoic acid involves several steps, including the formation of the pentacyclic core and the introduction of functional groups. The synthetic route typically starts with the construction of the pentacyclic skeleton through a series of cyclization reactions. Key intermediates are then functionalized to introduce the hydroxymethyl and oxo groups. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid, while reduction of the oxo group can yield an alcohol.

Scientific Research Applications

(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0{1,3.0{3,8.0^{12,16]octadecanyl]hept-2-enoic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound to study complex reaction mechanisms and stereochemistry. In biology, it serves as a probe to investigate enzyme-substrate interactions and metabolic pathways. In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industrially, it is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context. In therapeutic applications, the compound may inhibit key enzymes involved in disease progression or activate receptors that promote beneficial physiological responses.

Comparison with Similar Compounds

When compared to similar compounds, (E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0{1,3.0{3,8.0^{12,16]octadecanyl]hept-2-enoic acid stands out due to its unique pentacyclic structure and multiple chiral centers. Similar compounds include other pentacyclic molecules with different functional groups or stereochemistry. These compounds may share some chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical reactivity and biological effects.

Properties

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

2-(hydroxymethyl)-6-(7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)hept-2-enoic acid

InChI

InChI=1S/C30H46O4/c1-19(7-6-8-20(17-31)25(33)34)21-11-13-28(5)23-10-9-22-26(2,3)24(32)12-14-29(22)18-30(23,29)16-15-27(21,28)4/h8,19,21-23,31H,6-7,9-18H2,1-5H3,(H,33,34)

InChI Key

VEPCBVRKVVOSDM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(CO)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C

Origin of Product

United States

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